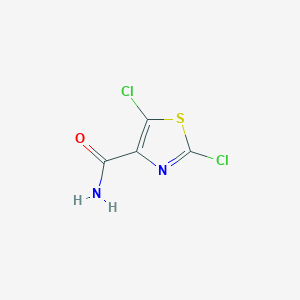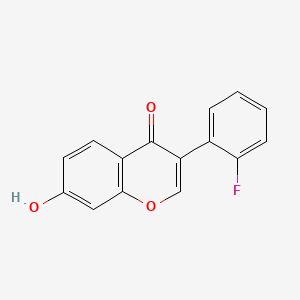
5-(chloromethyl)-1-(2,2-difluoroethyl)-1H-pyrazole
Übersicht
Beschreibung
5-(chloromethyl)-1-(2,2-difluoroethyl)-1H-pyrazole: is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This specific compound is characterized by the presence of a chloromethyl group at the 5-position and a 2,2-difluoroethyl group at the 1-position of the pyrazole ring. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(chloromethyl)-1-(2,2-difluoroethyl)-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound. This step forms the core pyrazole structure.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via chloromethylation reactions. This involves the reaction of the pyrazole with formaldehyde and hydrochloric acid or other chloromethylating agents.
Introduction of the 2,2-Difluoroethyl Group: The 2,2-difluoroethyl group can be introduced through nucleophilic substitution reactions. This involves the reaction of the pyrazole with a suitable difluoroethylating agent, such as 2,2-difluoroethyl bromide, under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
5-(chloromethyl)-1-(2,2-difluoroethyl)-1H-pyrazole: can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the chloromethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines, depending on the reducing agents used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. Reactions are typically carried out under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation. Reactions are typically carried out in solvents such as tetrahydrofuran (THF) or ethanol.
Major Products Formed
Nucleophilic Substitution: Products include azides, nitriles, and substituted amines.
Oxidation: Products include aldehydes, carboxylic acids, and ketones.
Reduction: Products include alcohols and amines.
Wissenschaftliche Forschungsanwendungen
5-(chloromethyl)-1-(2,2-difluoroethyl)-1H-pyrazole: has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can serve as an intermediate in the preparation of pharmaceuticals, agrochemicals, and materials science.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure. It may serve as a lead compound for the development of new drugs.
Industry: Utilized in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for use in coatings, adhesives, and polymers.
Wirkmechanismus
The mechanism of action of 5-(chloromethyl)-1-(2,2-difluoroethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes, receptors, and nucleic acids. The presence of the chloromethyl and difluoroethyl groups can influence its binding affinity and specificity towards these targets. The compound may exert its effects through the modulation of biochemical pathways, inhibition of enzyme activity, or alteration of cellular signaling processes.
Vergleich Mit ähnlichen Verbindungen
5-(chloromethyl)-1-(2,2-difluoroethyl)-1H-pyrazole: can be compared with other similar compounds, such as:
1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazole: Similar in structure but lacks the chloromethyl group. This compound may have different reactivity and biological activity.
5-(Bromomethyl)-1-(2,2-difluoroethyl)-1H-pyrazole: Similar in structure but contains a bromomethyl group instead of a chloromethyl group. This compound may exhibit different reactivity in nucleophilic substitution reactions.
1-(2,2-Difluoroethyl)-5-methyl-1H-pyrazole: Similar in structure but contains a methyl group instead of a chloromethyl group. This compound may have different chemical and physical properties.
The uniqueness of This compound lies in the combination of the chloromethyl and difluoroethyl groups, which impart distinct reactivity and potential biological activity.
Eigenschaften
IUPAC Name |
5-(chloromethyl)-1-(2,2-difluoroethyl)pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClF2N2/c7-3-5-1-2-10-11(5)4-6(8)9/h1-2,6H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQMXAXXPQYJYDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1)CC(F)F)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClF2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601219787 | |
| Record name | 1H-Pyrazole, 5-(chloromethyl)-1-(2,2-difluoroethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601219787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1296225-29-0 | |
| Record name | 1H-Pyrazole, 5-(chloromethyl)-1-(2,2-difluoroethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1296225-29-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole, 5-(chloromethyl)-1-(2,2-difluoroethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601219787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



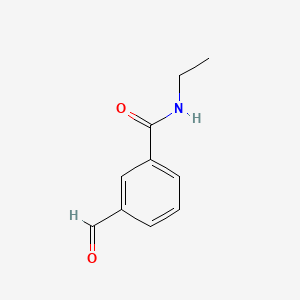
![Benzoic acid, 3-[(dipropylamino)carbonyl]-, methyl ester](/img/structure/B3046686.png)
![N-(furan-2-ylmethyl)-6-(methylsulfonyl)benzo[d]thiazol-2-amine](/img/structure/B3046687.png)
![2-((3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetic acid](/img/structure/B3046688.png)

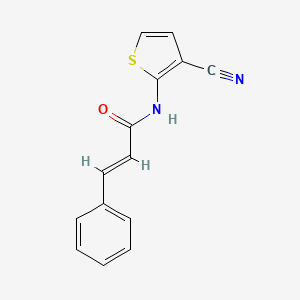
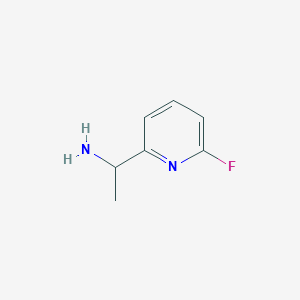
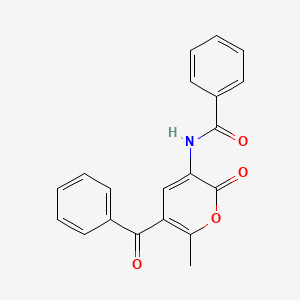
![2-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenoxy]ethanol](/img/structure/B3046698.png)
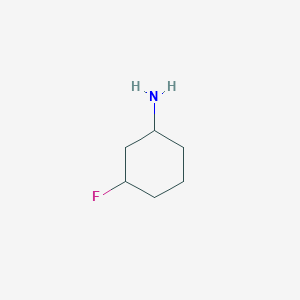
![trans-tert-Butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate](/img/structure/B3046700.png)
